molecular formula C9H12FN B1344336 1-(3-Fluorophenyl)propan-1-amine CAS No. 473732-57-9

1-(3-Fluorophenyl)propan-1-amine

Cat. No. B1344336
M. Wt: 153.2 g/mol
InChI Key: LJVGBCCRQCRIJS-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)propan-1-amine is a compound that has been studied for its various biological activities and chemical properties. It is structurally characterized by the presence of a fluorophenyl group attached to a propan-1-amine moiety. The fluorine atom's presence on the aromatic ring can significantly influence the molecule's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related fluorinated phenylpropanamines can be achieved through various methods. For instance, 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives were synthesized starting from 4-fluoro-3-hydroxytoluene, indicating that halogenated toluenes can serve as precursors for such compounds . Another example is the synthesis of 3-fluoro-1-aminoadamantane, which was accomplished in a three-step reaction sequence, demonstrating the feasibility of rapid and convenient synthetic routes for fluorinated amines .

Molecular Structure Analysis

The molecular structure of fluorinated amines can be analyzed using spectroscopic methods such as NMR and IR spectroscopy. For example, the structure of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine was confirmed by IR, 1H NMR, and 13C NMR . Additionally, the vibrational and electronic structure of related compounds like 3-amino-3-(4-fluorophenyl)propionic acid has been studied using DFT calculations and spectroscopic methods, providing insights into the zwitterionic forms and hydrogen bonding interactions .

Chemical Reactions Analysis

Fluorinated phenylpropanamines can undergo various chemical reactions. Nucleophilic attacks on carbon-carbon double bonds have been studied, with the substitution of halogenated ethylenes by anilines in alcohols being of particular interest . The presence of the fluorine atom can influence the reaction kinetics and mechanisms, as seen in the different behaviors of chloro- and fluoro-ethylene derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Fluorophenyl)propan-1-amine and related compounds are influenced by the presence of the fluorine atom and the structure of the amine. For instance, the introduction of alkyl groups to the amine can affect the compound's pressor activity and toxicity, as seen in the study of 1-(3-fluorophenyl)-2-aminoethanol and its analogs . The fluorine atom's electronegativity can also impact the compound's binding affinities for biological receptors, as demonstrated by the dopamine receptor affinities of fluorinated ethylamine derivatives .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Biocatalysis .

Summary of the Application

“1-(3-Fluorophenyl)propan-1-amine” is used in the transaminase-mediated synthesis of enantiopure drug-like 1-phenylpropan-2-amines . It’s also used in the chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine .

Methods of Application or Experimental Procedures

In the transaminase-mediated synthesis, immobilised whole-cell biocatalysts with ®-transaminase activity are used for the synthesis of novel disubstituted 1-phenylpropan-2-amines . In the chiral selective synthesis, transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine were screened, and ATA-025 was found to be the best enzyme .

Results or Outcomes

In the transaminase-mediated synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee . In the chiral selective synthesis, the highest conversion was 99.22±2.61%, with an actual product recovery of 38.16 g corresponding to a product yield 77.03±1.01% .

Application in Pharmaceutical Synthesis

Specific Scientific Field

This application falls under the field of Pharmaceutical Synthesis .

Summary of the Application

“(S)-1-(3-Fluorophenyl)propan-1-amine hydrochloride” is a pivotal entity of different pharmaceutical drugs and a primary component in the synthesis of therapeutics in different derivatized forms . This includes (1R)-(3-methoxyphenyl)ethan-1-amine for Tecalcet hydrochloride which is an oral calcium receptor used for treatment of secondary hyperparathyroidism , (1R)-(1-naphthyl)ethanamine for Cinacalcet which helps to cure parathyroid carcinoma, tertiary hyperparathyroidism, and primary hyperparathyroidism , (S)-α-methylbenzylamines for Rivastigmine which is a cholinesterase inhibitor and most prominent drug for the treatment of Parkison’s and Alzheimer’s disease during early stages , amongst many others.

Results or Outcomes

The outcomes of these applications are the production of various pharmaceutical drugs that have significant therapeutic effects. The specific results would depend on the specific drug being synthesized .

Application in Stimulant Drug Synthesis

Specific Scientific Field

This application falls under the field of Pharmaceutical Synthesis .

Summary of the Application

“1-(3-Fluorophenyl)propan-1-amine” is also known as 3-Fluoroamphetamine (3-FA; PAL-353) . It is a stimulant drug from the amphetamine family which acts as a monoamine releaser with similar potency to methamphetamine but more selectivity for dopamine and norepinephrine release over serotonin . It is self-administered by mice to a similar extent to related drugs such as 4-fluoroamphetamine and 3-methylamphetamine . 3-Fluoroamphetamine often found its use as a designer drug in several studies to mimic the effects of illegal amphetamines .

Results or Outcomes

The outcomes of these applications are the production of various pharmaceutical drugs that have significant therapeutic effects. The specific results would depend on the specific drug being synthesized .

properties

IUPAC Name

1-(3-fluorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVGBCCRQCRIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627639
Record name 1-(3-Fluorophenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)propan-1-amine

CAS RN

473732-57-9
Record name 1-(3-Fluorophenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Mori, Y Ogawa, A Mochizuki, Y Nakamura… - Bioorganic & medicinal …, 2013 - Elsevier
We report synthesis and optimization of a series of (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as renin inhibitors. Chemical modification of P 1 ′ …
Number of citations: 13 www.sciencedirect.com
A Djehal - 2019 - dspace.univ-setif.dz
Les Prohibitines 1 et 2 (PHB1 / 2) sont des protéines d'échafaudage impliquées à la fois dans la mélanogénèse et dans les voies oncogènes. Nous avons propsé l’hypothèse qu’un …
Number of citations: 0 dspace.univ-setif.dz

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